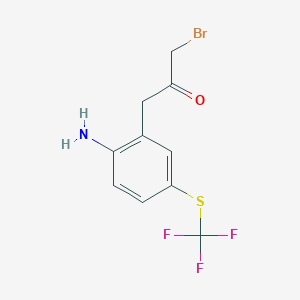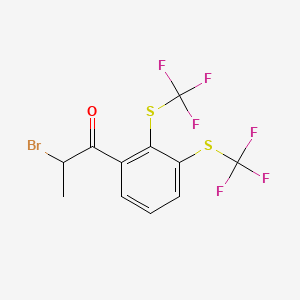
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2IO. This compound is characterized by the presence of a chloro group, an iodophenyl group, and a chloromethyl group attached to a propan-2-one backbone. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The formation of the propan-2-one backbone through acylation reactions.
Chloromethylation: The addition of the chloromethyl group to the aromatic ring.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated aromatic structure allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one can be compared with similar compounds, such as:
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: This compound has a mercapto group instead of an iodophenyl group, leading to different chemical reactivity and applications.
1-Chloro-1-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: The presence of a methoxy group alters the compound’s electronic properties and its reactivity in chemical reactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9Cl2IO |
|---|---|
Poids moléculaire |
342.98 g/mol |
Nom IUPAC |
1-chloro-1-[4-(chloromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)8-3-2-7(5-11)4-9(8)13/h2-4,10H,5H2,1H3 |
Clé InChI |
NEELKEZPTHYNOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)CCl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


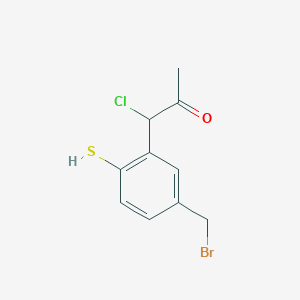
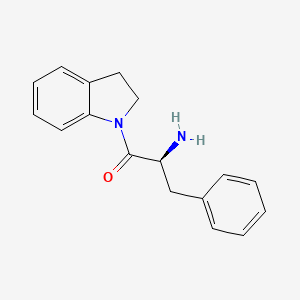
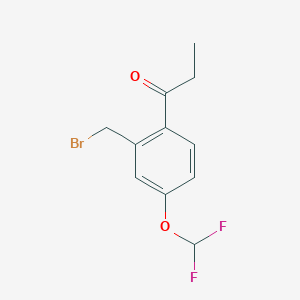



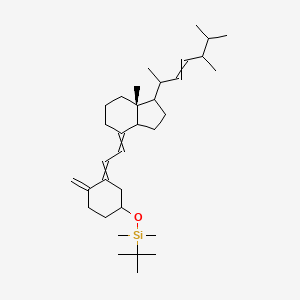

![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

